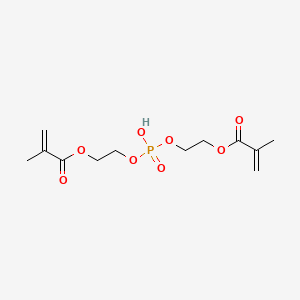

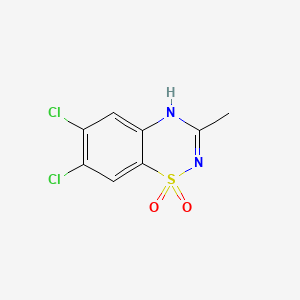

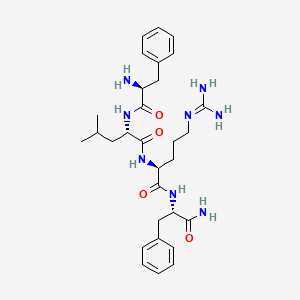

![molecular formula C13H16ClNO3 B1330269 Butyl 4-[(chloroacetyl)amino]benzoate CAS No. 106214-24-8](/img/structure/B1330269.png)

Butyl 4-[(chloroacetyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from commercially available precursors. For instance, an improved synthesis route for a gastrointestinal prokinetic compound was established using a high-yield four-step process starting from 4-amino-1-benzylpiperidine . Similarly, the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenamines has been evaluated, leading to the formation of aminoquinones . These methods could potentially be adapted for the synthesis of Butyl 4-[(chloroacetyl)amino]benzoate by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been studied using various spectroscopic methods and computational models. For example, the molecular structure of 4-amino-3(4-chlorophenyl) butanoic acid was analyzed using FT-IR, FT-Raman, and computational methods, providing insights into the geometrical structure, vibrational spectra, and electronic properties . These techniques could be applied to Butyl 4-[(chloroacetyl)amino]benzoate to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various functional group transformations. For instance, the synthesis of a chlorambucil derivative involved a Reformatsky-type reaction, dehydration, hydrogenation, nitration, and conversion of functional groups . These reactions demonstrate the complexity and versatility of synthetic chemistry involving benzoic acid derivatives, which could be relevant to the chemical reactions that Butyl 4-[(chloroacetyl)amino]benzoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic and computational methods. The study of 4-butyl benzoic acid (4-BBA) included the recording of FT-IR, FT-Raman, NMR, and UV-vis spectra, as well as DFT calculations to determine structural characteristics, vibrational frequencies, and electronic properties . These methods provide a comprehensive understanding of the physical and chemical properties of benzoic acid derivatives and could be used to analyze Butyl 4-[(chloroacetyl)amino]benzoate.

Wissenschaftliche Forschungsanwendungen

-

Specific Scientific Field : Medicinal Chemistry, specifically the development of local anesthetics .

-

Methods of Application or Experimental Procedures : The application methods of local anesthesia can be divided into topical anesthesia, invasive anesthesia, conduction anesthesia, subarachnoid anesthesia, and epidural anesthesia . The specific method of application would depend on the type of procedure being performed and the area of the body that needs to be anesthetized.

-

Results or Outcomes : The use of local anesthetics results in the temporary elimination of sensation, mainly pain, in the area of application without affecting consciousness . This makes it convenient for local surgical operations and treatments .

Eigenschaften

IUPAC Name |

butyl 4-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGNXKQRLZIKND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284883 |

Source

|

| Record name | butyl 4-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-[(chloroacetyl)amino]benzoate | |

CAS RN |

106214-24-8 |

Source

|

| Record name | butyl 4-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

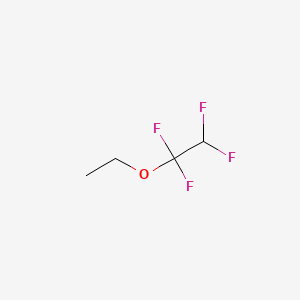

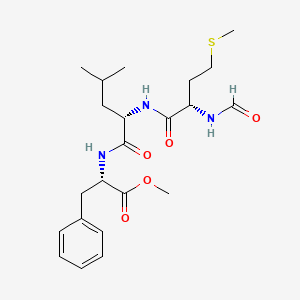

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)

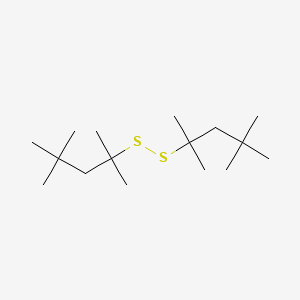

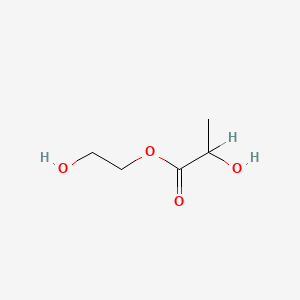

![Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-](/img/structure/B1330206.png)

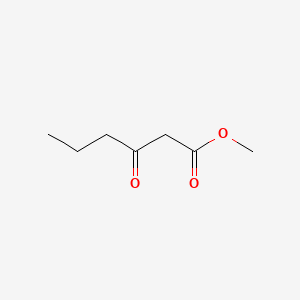

![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)